N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine
Description
N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine is a complex organic compound that features a unique combination of pyridine, quinoline, and purine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
Molecular Formula |
C21H16FN7 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine |
InChI |
InChI=1S/C21H16FN7/c1-12(28-21-19-20(25-10-24-19)26-11-27-21)15-8-13-5-6-14(22)9-17(13)29-18(15)16-4-2-3-7-23-16/h2-12H,1H3,(H2,24,25,26,27,28) |
InChI Key |
KWRYMZHCQIOOEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 7-fluoro-2-pyridin-2-ylquinoline intermediate. This can be achieved through a series of reactions including halogenation, cyclization, and functional group modifications. The final step involves coupling the quinoline intermediate with a purine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(7-chloro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine
- N-[1-(7-bromo-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine
- N-[1-(7-methyl-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine
Uniqueness
N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in drug discovery and development.
Biological Activity
N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine, also known as AMG319, is a small molecule inhibitor primarily targeting the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This compound has garnered attention for its potential therapeutic applications in various inflammatory and autoimmune diseases due to its selective inhibition properties.
- Molecular Formula : C21H16FN7
- Molecular Weight : 385.397 g/mol
- CAS Number : 1608125-21-8
- Structure Visualization : The compound features a quinoline structure fused with a purine moiety, which is significant for its biological activity.
AMG319 selectively inhibits PI3Kδ, a key enzyme in the phosphoinositide 3-kinase signaling pathway, which is crucial for cell growth, proliferation, and survival. By inhibiting this pathway, AMG319 can modulate immune responses and reduce inflammation.
In Vitro Studies
In vitro studies have demonstrated that AMG319 exhibits a potent inhibitory effect on PI3Kδ with an IC50 value of approximately 16 nM in human whole blood assays. This high potency indicates its potential effectiveness in therapeutic applications targeting immune responses .
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of AMG319 in treating inflammatory diseases. Notably, studies have shown significant reductions in disease severity in rodent models of inflammation when treated with AMG319. The compound's oral bioavailability and selective action make it a promising candidate for further development .
Study 1: Efficacy in Autoimmune Disease Models
A study published in Nature highlighted the effects of AMG319 on autoimmune conditions such as rheumatoid arthritis. The results indicated that treatment with AMG319 led to a marked decrease in inflammatory markers and improved clinical scores in treated animals compared to controls .
Study 2: Safety Profile Assessment
In another study focusing on the safety profile of AMG319, researchers conducted a series of toxicity assessments. The results showed that AMG319 had a favorable safety profile with no significant adverse effects observed at therapeutic doses .
Comparative Analysis
| Parameter | AMG319 | Other PI3K Inhibitors |
|---|---|---|
| Selectivity | High (PI3Kδ) | Variable |
| IC50 (nM) | 16 | Ranges from 10 to 100+ |
| Oral Bioavailability | Yes | Varies |
| Efficacy in Models | Significant | Mixed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
